molecular formula C9H18N2O2 B15256031 N-Methoxy-N,2-dimethylpiperidine-3-carboxamide

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide

Cat. No.: B15256031
M. Wt: 186.25 g/mol
InChI Key: RQPQAVVBXVGTNF-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide is a carboxamide derivative featuring a piperidine ring substituted with methoxy and methyl groups. This compound is part of a broader class of N-methoxy-N-methyl carboxamides, known for their utility in organic synthesis, particularly as intermediates in the preparation of ketones via Weinreb amide chemistry .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methoxy-N,2-dimethylpiperidine-3-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3

InChI Key

RQPQAVVBXVGTNF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The compound (C₉H₁₈N₂O₂) comprises a piperidine ring with three distinct substituents:

  • A methoxy group (-OCH₃) at the N-position.
  • A methyl group (-CH₃) at the C2 position.
  • A methylcarboxamide group (-CON(CH₃)OCH₃) at the C3 position.

This substitution pattern introduces steric hindrance and electronic effects that influence reactivity, necessitating regioselective synthetic approaches.

Key Synthetic Hurdles

  • Regioselective Functionalization : Introducing substituents at specific positions on the piperidine ring without side reactions.
  • Amide Bond Stability : Avoiding hydrolysis or decomposition during reaction workup.
  • Stereochemical Control : Managing potential stereoisomerism at the C3 position.

Preparation Methods

Weinreb Amide Synthesis via Acid Chlorides

General Procedure

This method involves reacting a piperidine-3-carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide:

  • Acid Chloride Formation :
    Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.

  • Amidation :
    The acid chloride reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or N-methylmorpholine) to yield the target compound.

Reaction Scheme :
$$
\text{Piperidine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{Base}]{\text{N,O-Dimethylhydroxylamine}} \text{N-Methoxy-N,2-dimethylpiperidine-3-carboxamide}
$$

Experimental Data
Parameter Details
Solvent Dichloromethane (DCM)
Base N-Methylmorpholine (3.3 equiv)
Temperature 20°C
Reaction Time 2 hours
Yield 94%
Purification Silica gel chromatography (hexanes:ethyl acetate = 2:1 to 1:1)

Key Observations :

  • The base neutralizes HCl generated during amidation, driving the reaction to completion.
  • High yields are attributed to the electrophilicity of the acid chloride.

Grignard Reagent-Mediated Synthesis

Methodology

This approach utilizes a piperidine-3-carboxylate ester intermediate, which undergoes transamidation with N,O-dimethylhydroxylamine in the presence of a Grignard reagent:

  • Ester Preparation :
    Methyl piperidine-3-carboxylate is synthesized via Fischer esterification.

  • Grignard Activation :
    Isopropyl magnesium chloride (iPrMgCl) deprotonates N,O-dimethylhydroxylamine, facilitating nucleophilic attack on the ester carbonyl.

Reaction Scheme :
$$
\text{Methyl piperidine-3-carboxylate} \xrightarrow[\text{iPrMgCl}]{\text{N,O-Dimethylhydroxylamine}} \text{this compound}
$$

Optimization Data
Parameter Details
Solvent Tetrahydrofuran (THF)
Grignard Reagent 2.0 M iPrMgCl in THF (3.0 equiv)
Temperature -30°C to -5°C (slow warming)
Reaction Time 1 hour
Yield 58%
Purification Distillation under reduced pressure (125–129°C at 8.0 hPa)

Advantages :

  • Prevents over-addition of the Grignard reagent due to chelation effects.
  • Compatible with moisture-sensitive intermediates.

Direct Coupling from Carboxylic Acids

Carbodiimide-Mediated Approach

Carboxylic acids can directly couple with N,O-dimethylhydroxylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reaction Conditions :

  • Solvent: DCM or THF.
  • Activators: EDC (1.2 equiv), HOBt (1.1 equiv).
  • Temperature: 0°C to room temperature.
  • Yield: 70–85% (estimated from analogous reactions).

Limitations :

  • Requires anhydrous conditions.
  • Lower yields compared to acid chloride routes.

Comparative Analysis of Methods

Yield and Scalability

Method Yield Scalability Cost Efficiency
Acid Chloride 94% High Moderate
Grignard-Mediated 58% Medium Low
Direct Coupling 70–85% Low High

Practical Considerations

  • Acid Chloride Route : Preferred for large-scale synthesis due to high yields but requires hazardous reagents (SOCl₂).
  • Grignard Method : Suitable for small-scale, stereochemically sensitive syntheses despite moderate yields.
  • Direct Coupling : Limited to laboratories with expertise in carbodiimide chemistry.

Mechanistic Insights

Chelation Control in Grignard Reactions

The Weinreb amide intermediate forms a stable magnesium chelate, preventing further nucleophilic attack and ensuring ketone formation stops at the desired product:
$$
\text{RCON(OMe)Me} + \text{R'MgX} \rightarrow [\text{RC(O)N(OMe)Me} \cdot \text{MgX}] \xrightarrow{\text{H}_2\text{O}} \text{RCOR'}
$$

Steric Effects in Piperidine Substitution

The C2 methyl group hinders approach of reagents to the C3 position, necessitating bulky bases (e.g., N-methylmorpholine) to enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, nickel catalysts, and various oxidizing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methoxy-N,2-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound is compared below with structurally related carboxamides and amides, emphasizing differences in backbone, substituents, and applications.

Table 1: Key Properties of N-Methoxy-N,2-dimethylpiperidine-3-carboxamide and Analogues
Compound Name Backbone Substituents Physical State Melting Point (°C) Key Applications/Synoptic Notes
This compound Piperidine N-methoxy, N,2-dimethyl Not reported Not reported Synthetic intermediate; potential drug scaffold
N-Methoxy-N,2-dimethyl-3-phenylpropanamide (5a) Propanamide N-methoxy, N,2-dimethyl, 3-phenyl Colorless oil N/A (oil) Intermediate in dyotropic reactions
(E)-N-Methoxy-N,4-dimethyl-3-phenylpent-2-enamide Alkenamide N-methoxy, N,4-dimethyl, α,β-unsaturated Colorless liquid N/A (liquid) Weinreb amide for ketone synthesis
Chlorbromuron (Herbicide) Urea N-methoxy, N'-methyl, 4-bromo-3-chlorophenyl Solid Not reported Herbicide; revoked tolerances
1-Methanesulfonyl-N,2-dimethylpiperidine-3-carboxamide (19i) Piperidine N-methanesulfonyl, N,2-dimethyl Not reported Not reported Fragment-based drug discovery

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Piperidine derivatives (e.g., 19i) and solid analogues (e.g., Chlorbromuron) may exhibit higher melting points than liquid alkenamides due to crystalline packing .
  • Spectroscopic Data :
    • IR Spectroscopy : All compounds show characteristic amide C=O stretches (~1650–1700 cm⁻¹) and N–O stretches (~1250 cm⁻¹) for methoxy groups .
    • NMR : Piperidine derivatives display distinct proton environments (e.g., axial/equatorial H in piperidine) compared to linear amides .

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